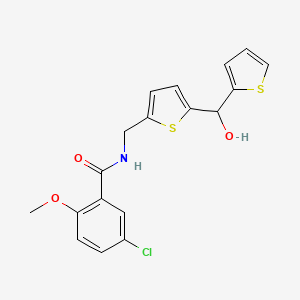

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H16ClNO3S2 and its molecular weight is 393.9. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, which share a similar structure to the compound , have been investigated for their corrosion inhibition properties. These compounds have shown effectiveness in preventing corrosion of carbon steel in hydrochloric acid media. Their efficiency increases with concentration and their adsorption on the metal surface follows the Langmuir adsorption isotherm. Theoretical studies support the experimental findings, indicating the compounds' spontaneous adsorption and effectiveness as mixed-type inhibitors, particularly in the cathodic region (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Anticonvulsant Agents

Derivatives of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide have been designed, synthesized, and evaluated as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity and interact with benzodiazepine receptors without impairing learning and memory. This highlights their potential in therapeutic applications related to seizure management (Faizi et al., 2017).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide have been characterized using various spectroscopic methods and theoretical calculations. These studies offer insights into the compounds' geometry, bond lengths, angles, and the influence of crystal packing and dimerization on their molecular structure (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Propiedades

IUPAC Name |

5-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S2/c1-23-14-6-4-11(19)9-13(14)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNGPEMVDMAMOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)

![N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389820.png)

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)

![(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2389828.png)

![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)

![Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2389833.png)

![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)

![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)

![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2389841.png)

![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)